Spectroscopic characterization and NMR data for O-butylisourea
Spectroscopic characterization and NMR data for O-butylisourea
An In-Depth Technical Guide to the Spectroscopic Characterization of O-Butylisourea
Abstract
O-butylisourea, with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol , is a key intermediate in the synthesis of various pharmacologically active compounds and agricultural chemicals.[1] Its utility stems from the reactive isourea functional group, which serves as a versatile precursor for the formation of guanidines and other heterocyclic systems.[2] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize O-butylisourea, offering insights into the principles of each method, predicted data based on established spectroscopic theory, and detailed protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical chemistry of O-butylisourea.
Molecular Structure and Key Features
O-butylisourea, systematically named butyl carbamimidate, possesses a unique combination of functional groups: an ether linkage, an imine, and an amine. This arrangement dictates its chemical reactivity and provides distinct signatures across various spectroscopic platforms. Understanding the connectivity and electronic environment of each atom is the first step in interpreting its spectral data.
Caption: Molecular structure of O-butylisourea (C₅H₁₂N₂O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.
As direct experimental spectra for O-butylisourea are not widely published, the following data are predicted based on established chemical shift correlation tables and computational prediction models.[3][4][5][6][7] The accuracy of modern NMR prediction software, often utilizing machine learning or DFT calculations, provides a high degree of confidence in these assignments.[3][5][8]
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity). The chemical shift (δ) of a proton is highly sensitive to its electronic environment.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Assigned Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃-CH₂-) | 0.94 | Triplet (t) | 3H |
| H-b (-CH₂-CH₃) | 1.45 | Sextet | 2H |
| H-c (-O-CH₂-CH₂ -) | 1.68 | Quintet | 2H |
| H-d (-O-CH₂ -CH₂-) | 4.10 | Triplet (t) | 2H |
| H-e (-NH₂) | 4.5-5.5 | Broad Singlet (br s) | 2H |
Interpretation:
-
The methyl protons (H-a) are furthest from the electronegative oxygen and isourea group, thus appearing at the most upfield position (~0.94 ppm) as a triplet due to coupling with the adjacent two H-b protons.
-
The two methylene groups of the butyl chain, H-b and H-c , appear as multiplets in the typical alkane region (~1.45-1.68 ppm).
-
The methylene protons directly attached to the oxygen atom (H-d) are significantly deshielded by the oxygen's electronegativity, shifting them downfield to ~4.10 ppm. This signal appears as a triplet from coupling to the two H-c protons.
-
The amine protons (H-e) are expected to be exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.
Caption: Predicted ¹H NMR assignments for O-butylisourea.
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 (C H₃-CH₂-) | 13.8 |
| C-2 (-C H₂-CH₃) | 19.2 |
| C-3 (-O-CH₂-C H₂-) | 31.5 |
| C-4 (-O-C H₂-CH₂-) | 67.0 |
| C-5 (-C (=N)N-) | 158.0 |
Interpretation:
-
The isourea carbon (C-5) is the most deshielded carbon due to its attachment to one oxygen and two nitrogen atoms, placing its resonance far downfield around 158.0 ppm.
-
The carbon atom bonded to oxygen (C-4) is the next most deshielded carbon in the alkyl chain, appearing at approximately 67.0 ppm.
-
The remaining alkyl carbons (C-1, C-2, C-3) appear in the upfield region, consistent with typical sp³ hybridized carbons.[9]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of purified O-butylisourea in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.[10]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 500 MHz instrument would include a 90° pulse, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds to obtain a quantitative spectrum.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H spectrum and reference both spectra to the internal standard or the residual solvent peak.[1][11]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present.[12]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Amine (-NH₂) |
| 2960 - 2850 | Strong, Sharp | C-H Stretch | Alkyl (sp³ C-H) |
| ~1660 | Strong | C=N Stretch | Imine |
| 1465 - 1375 | Medium | C-H Bend | Alkyl |
| ~1250 | Strong | C-O Stretch | Ether |
Interpretation:
-
N-H Region: A broad absorption between 3400-3200 cm⁻¹ is expected, characteristic of the N-H stretching vibrations of the primary amine group. Broadening is due to hydrogen bonding.[13]
-
C-H Region: Strong, sharp peaks between 2960-2850 cm⁻¹ will confirm the presence of the sp³ hybridized C-H bonds of the butyl group.[14]
-
Double Bond Region: A strong, sharp peak around 1660 cm⁻¹ is highly diagnostic for the C=N (imine) stretch. This is a key signature for the isourea functionality.
-
Fingerprint Region: A strong C-O stretching band for the ether linkage is expected to appear around 1250 cm⁻¹. This region will also contain various C-H bending and C-C stretching vibrations.[15]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small drop of liquid O-butylisourea or a few milligrams of the solid directly onto the ATR crystal.
-
Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Principle: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize (typically by losing one electron) to form a molecular ion (M⁺˙). This ion is often unstable and fragments into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from the fragmentation pattern.[16]
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment | Interpretation |
| 116 | [C₅H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 101 | [M - CH₃]⁺ | Loss of methyl radical (unlikely) |
| 87 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 73 | [M - C₃H₅]⁺ | Loss of propene (via rearrangement) |
| 59 | [CH₅N₂O]⁺ | Fragment from cleavage of butyl chain |
| 57 | [C₄H₉]⁺ | Butyl cation |
Interpretation: The molecular ion peak (M⁺˙) should be observed at m/z = 116, confirming the molecular weight of the compound.[1] The fragmentation of O-butylisourea is expected to be directed by the heteroatoms.
-
Alpha-Cleavage: The most common fragmentation pathways for ethers and amines are alpha-cleavages, which involve the breaking of a C-C bond adjacent to the heteroatom.[17][18] Cleavage of the C-C bond alpha to the oxygen (between C4 and C3) would lead to fragments that could further rearrange.
-
Loss of Alkyl Chain: A prominent fragmentation pathway would be the cleavage of the butyl group. Loss of a propyl radical (M - 43) would give a peak at m/z 73. The formation of a stable butyl cation at m/z 57 is also highly probable.
-
Isourea Moiety: Fragmentation can also occur within the isourea group itself, leading to characteristic ions such as [C(=NH)NH₂]⁺ at m/z 44.
Caption: Predicted major fragmentation pathways for O-butylisourea in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of O-butylisourea (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and ionized using a standard electron energy of 70 eV for EI.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
The structural characterization of O-butylisourea is reliably achieved through a combination of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the N-H, C=N, and C-O bonds. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The predicted data and protocols outlined in this guide serve as a robust framework for the analysis and quality control of O-butylisourea in a research and development setting.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 548337, O-Butylisourea. Retrieved from [Link].
-
SpectraBase. Carbamic acid, N-methyl-N-decyl-, propyl ester. Retrieved from [Link].
-
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1059. Available at: [Link].
-
ResearchGate. Yield, melting point, IR, and 1 H-NMR data for esters 1-6. Retrieved from [Link].
-
ResearchGate. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. Retrieved from [Link].
-
Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link].
-
Indian Journal of Chemistry. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Indian J. Chem., 61B, 241-253. Available at: [Link].
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chem. Sci., 12, 11563-11575. Available at: [Link].
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link].
-
Tantillo, D. J. (2011). Predicting 1 H and 13 C NMR Chemical Shifts: A Guide for Chemists. Chemical Reviews, 111(5), 3495-3542. Available at: [Link].
-
Smith, S. G., & Goodman, J. M. (2010). Assigning the stereochemistry of organic molecules by comparing experimental and computed NMR shifts. Journal of the American Chemical Society, 132(37), 12946-12959. Available at: [Link].
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link].
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link].
- Metin, A. K. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
-
Cheminfo. IR spectra prediction. Retrieved from [Link].
-
ResearchGate. (2022). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link].
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(1), 159. Available at: [Link].
-
CK Gas. NMR Solvent Data Chart. Retrieved from [Link].
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
ResearchGate. (2019). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Retrieved from [Link].
-
Li, M., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104170. Available at: [Link].
-
Wikipedia. Cyanamide. Retrieved from [Link].
-
University of Southampton. (2004). Studies on O-Alkylisoureas in Solution Phase and on Solid Support. Retrieved from [Link].
-
NMRdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link].
-
Chemconnections. Mass Spectrometry Fragmentation. Retrieved from [Link].
-
Cheminfo.org. IR spectra prediction. Retrieved from [Link].
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link].
-
MDPI. (2023). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. Catalysts, 13(1), 101. Available at: [Link].
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link].
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].
-
Scientific Reports. (2016). Classification of Tandem Mass Spectra for Identification of N- and O-linked Glycopeptides. Scientific Reports, 6, 37410. Available at: [Link].
-
The Astrophysical Journal. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techniques. The Astrophysical Journal, 939(2), 79. Available at: [Link].
-
The Journal of Physical Chemistry B. (2018). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. J. Phys. Chem. B, 122(28), 7136–7145. Available at: [Link].
-
ResearchGate. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Retrieved from [Link].
-
CIRES. (2015). Response of an aerosol mass spectrometer to organonitrates and organosulfates and implications for atmospheric chemistry. Retrieved from [Link].
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chemconnections.org [chemconnections.org]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. epfl.ch [epfl.ch]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
